Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-hydroxypropanamide

Prodrug Design Leucine Aminopeptidase Vascular Disrupting Agents

2-Amino-3-hydroxypropanamide (CAS 25739-59-7), also designated DL-serinamide or serine amide, is a small-molecule amino acid amide (C₃H₈N₂O₂, MW 104.11 g/mol) in which the α-carboxyl group of serine is replaced by a primary amide. It belongs to the α-amino amide class alongside glycinamide, alaninamide, and threoninamide.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 25739-59-7
Cat. No. B3021748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxypropanamide
CAS25739-59-7
SynonymsSer-NH2
serinamide
serine-NH2
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)N)N)O
InChIInChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)
InChIKeyMGOGKPMIZGEGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-hydroxypropanamide (CAS 25739-59-7) Procurement Baseline: Class, Physicochemical Identity, and Key Differentiators


2-Amino-3-hydroxypropanamide (CAS 25739-59-7), also designated DL-serinamide or serine amide, is a small-molecule amino acid amide (C₃H₈N₂O₂, MW 104.11 g/mol) in which the α-carboxyl group of serine is replaced by a primary amide [1]. It belongs to the α-amino amide class alongside glycinamide, alaninamide, and threoninamide. The compound exists as a racemic mixture, with the L-enantiomer (CAS 6791-49-7) and D-enantiomer (CAS 104714-52-5) also commercially available. Its free base melts at 131–132 °C, while the hydrochloride salt melts at 185–188 °C . The estimated logP of –2.28 and high aqueous solubility (~4.9 × 10⁵ mg/L at 25 °C) distinguish it from less polar amino acid amides . The compound serves as a building block in peptide synthesis, a prodrug promoety in vascular disrupting agents, and a scaffold for anticonvulsant and MAO-inhibitor discovery [2].

Why 2-Amino-3-hydroxypropanamide Cannot Be Generically Substituted by Glycinamide or Serine


2-Amino-3-hydroxypropanamide (serinamide) is frequently grouped with glycinamide and serine under the broad label of 'amino acid amides' or 'serine derivatives,' yet this classification obscures critical functional divergences. The replacement of the carboxylic acid with a primary amide eliminates the negative charge at physiological pH, markedly altering hydrogen-bonding capacity, enzymatic recognition, and membrane permeability relative to serine . Compared to glycinamide, the additional hydroxymethyl group on the α-carbon introduces a chiral center, an extra hydrogen-bond donor/acceptor, and a 150-fold difference in leucine aminopeptidase (LAP) cleavage rate [1]. Furthermore, serinamide is functionally silent at the NMDA receptor glycine site, whereas glycinamide acts as a positive modulator—a divergence that precludes their interchangeable use in neuroscience research [2]. These structural and pharmacological distinctions mean that substituting serinamide with glycinamide, serine, or alaninamide will produce non-equivalent results in prodrug design, enzymatic assays, and receptor pharmacology.

Quantitative Differentiation Evidence for 2-Amino-3-hydroxypropanamide vs. Closest Analogs: A Procurement Selection Guide


LAP-Mediated Prodrug Cleavage: Serinamide vs. Glycinamide Show 150-Fold Difference in Specific Activity

In a head-to-head comparison of amino acid prodrug conjugates evaluated for LAP-catalyzed cleavage, the serinamide-based prodrug (compound 15) achieved only 62% cleavage with a specific activity of 1.2 μM/min/enzyme unit, whereas the corresponding glycinamide prodrug (compound 16) underwent quantitative 100% cleavage with a specific activity of 180 μM/min/enzyme unit [1]. This represents a 150-fold difference in LAP specific activity and a 38-percentage-point gap in cleavage extent. A second serinamide prodrug (compound 17) showed 90% cleavage, still below the 100% threshold consistently observed for glycinamide prodrugs (compounds 16, 18, 44, 45) [1]. The slower, partial cleavage of serinamide prodrugs enables a more gradual release profile of the parent cytotoxin, which can be therapeutically advantageous for reducing peak plasma concentration-related toxicity [1].

Prodrug Design Leucine Aminopeptidase Vascular Disrupting Agents Controlled Release

NMDA Receptor Modulation: Serinamide Is Functionally Inactive, Glycinamide Is a Positive Modulator

In a direct intracerebellar (icb) administration study in mice, glycinamide produced time- and dose-dependent increases in cerebellar cGMP levels, acting as a positive modulator at the NMDA receptor complex. Glycine and D-serine also elevated cGMP, though less effectively than glycinamide. In contrast, both L-serinamide and D-serinamide failed to produce any detectable change in cGMP levels, demonstrating a null functional phenotype at this receptor site [1]. The increases induced by glycinamide, glycine, and D-serine were reversed by the competitive NMDA antagonist CPP and the glycine-site antagonist HA-966, confirming mediation through the NMDA receptor complex [1]. This binary functional divergence—active modulation vs. complete inactivity—between glycinamide and serinamide is a critical selection criterion for studies of glutamatergic neurotransmission.

NMDA Receptor Neuropharmacology cGMP Signaling Glycine Site Modulators

Enzymatic O-Acylation Selectivity: Serinamide's Amide Bond Enables Regioselective Acylation Unavailable to Free Serine

Lipase-catalyzed O-acylation studies demonstrated that serinamide permits selective acylation of the β-hydroxyl group when the α-carboxyl group is engaged in an amide bond. The electro-attractor effect of the free carboxylic acid in serine diminishes upon conversion to the amide, enabling the lipase to discriminate between the hydroxyl and amino groups and achieve O-selective acylation without requiring hydroxyl protection [1]. In contrast, free serine undergoes competing N-acylation under identical conditions, yielding product mixtures that necessitate chromatographic separation. This regioselectivity advantage was confirmed in a comparative study using Candida antarctica lipase B, where O-lauroyl-L-serinamide was obtained as the predominant product from serinamide, while free serine gave a mixture of N- and O-acylated products [1].

Biocatalysis Lipase Regioselective Acylation Green Chemistry

Aqueous Solubility and logP: Serinamide Is Over 400-Fold More Water-Soluble Than Typical Amide Prodrug Intermediates

Estimated physicochemical parameters for serinamide free base include a log Kow of –2.28 and aqueous solubility of 4.93 × 10⁵ mg/L (approximately 493 mg/mL) at 25 °C . This extreme hydrophilicity contrasts with typical amino acid amide prodrug intermediates bearing hydrophobic N-substituents (e.g., indanyl or tetralinyl groups), which exhibit logP values in the +1 to +4 range and sub-mg/mL solubility. The high water solubility of the unprotected serinamide core facilitates aqueous-phase coupling reactions in peptide synthesis without co-solvents, reduces precipitation risk during scale-up, and enables direct use in aqueous biological assay buffers without DMSO pre-dissolution—a practical advantage over less soluble amino acid amides such as phenylalaninamide .

Pre-formulation Biopharmaceutics Solubility Enhancement Hydrophilicity

Seryl-tRNA Synthetase Inhibition: Serinamide Acts as a Competitive Inhibitor, Whereas Glycinamide Does Not Occupy the Same Active Site

MetaCyc and primary literature classify serinamide as a competitive inhibitor of L-serine:tRNAˢᵉʳ ligase (AMP-forming), the enzyme responsible for charging tRNAˢᵉʳ with serine during ribosomal protein biosynthesis [1]. The inhibition is competitive with respect to L-serine, indicating that serinamide occupies the serine-binding pocket but cannot proceed through the adenylation and aminoacyl transfer steps due to the amide blocking the carboxyl activation required for tRNA linkage. Glycinamide, lacking the hydroxymethyl side chain, does not compete for the same seryl-tRNA synthetase binding site, and alaninamide binds a distinct alanyl-tRNA synthetase. This enzyme-level selectivity provides a basis for using serinamide as a tool compound to probe seryl-tRNA synthetase function or as a starting scaffold for antibiotic discovery targeting this enzyme class [2].

Enzyme Inhibition Aminoacyl-tRNA Synthetase Antibacterial Target Competitive Inhibitor

High-Confidence Application Scenarios for 2-Amino-3-hydroxypropanamide Based on Quantitative Differentiation Evidence


Controlled-Release Prodrug Design Requiring Tunable LAP Cleavage Kinetics

For vascular disrupting agent (VDA) prodrugs—exemplified by AVE8062 (ombrabulin), a serinamide-based prodrug that reached Phase III clinical trials—the 150-fold slower LAP cleavage of serinamide relative to glycinamide provides a pharmacokinetic advantage. The 62–90% partial cleavage of serinamide prodrugs [1] yields a more gradual release of the cytotoxic parent compound compared to the 100% rapid cleavage of glycinamide prodrugs, potentially reducing peak plasma concentration (Cₘₐₓ)-driven toxicities. Researchers designing amino acid prodrug conjugates should select serinamide over glycinamide when extended systemic exposure and attenuated Cₘₐₓ are desired pharmacological objectives.

Neuroscience Tool Compound: Inert Scaffold for NMDA Receptor Studies

The complete lack of NMDA receptor modulatory activity exhibited by L- and D-serinamide—contrasting with the positive modulation by glycinamide, glycine, and D-serine [1]—positions serinamide as a uniquely inert scaffold for medicinal chemistry campaigns targeting the NMDA receptor. Structure–activity relationship (SAR) studies that require a functionally silent core can utilize serinamide as the baseline, introducing substituents to engineer gain-of-function NMDA modulation while avoiding confounding background activity present with glycinamide.

Regioselective Enzymatic Synthesis of O-Acylated Amino Acid Derivatives

In lipase-catalyzed acylation reactions, serinamide's amide bond attenuates the electro-attractor effect of the carboxyl group, enabling O-selective acylation without hydroxyl protection [1]. This property supports green chemistry process development for producing O-acyl amino acid amides used in cosmetic surfactants, food emulsifiers, and pharmaceutical intermediates. Procurement of serinamide for biocatalytic workflows eliminates a protection–deprotection sequence required when using free serine, reducing step count and improving atom economy.

Antibacterial Lead Discovery Targeting Seryl-tRNA Synthetase

Serinamide's validated competitive inhibition of L-serine:tRNAˢᵉʳ ligase [1] establishes it as a fragment-sized starting point for structure-based drug design against this essential bacterial enzyme. Unlike glycinamide, which does not occupy the seryl-tRNA synthetase active site, serinamide provides target-specific engagement that can be elaborated through N-substitution (as described in patent US 6,114,391) to improve potency and selectivity. Medicinal chemistry groups pursuing novel antibacterial mechanisms should procure serinamide rather than glycinamide as the core scaffold for seryl-tRNA synthetase inhibitor programs.

Quote Request

Request a Quote for 2-Amino-3-hydroxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.